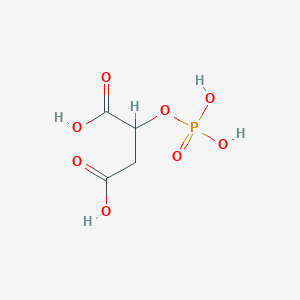

Butanedioic acid, (phosphonooxy)-

Description

Properties

CAS No. |

5735-83-1 |

|---|---|

Molecular Formula |

C4H7O8P |

Molecular Weight |

214.07 g/mol |

IUPAC Name |

2-phosphonooxybutanedioic acid |

InChI |

InChI=1S/C4H7O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11) |

InChI Key |

GWTXMJGSNKSXJW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Phosphorylation Using Phosphoryl Chloride

The most straightforward method involves phosphorylating 2-hydroxysuccinic acid (malic acid) with POCl₃.

Procedure :

- Malic acid (1 equiv.) is dissolved in anhydrous THF under nitrogen.

- POCl₃ (1.2 equiv.) is added dropwise at 0°C, followed by triethylamine (2.5 equiv.).

- The mixture is stirred at 25°C for 12 h, then hydrolyzed with ice water.

- The product is isolated via ion-exchange chromatography (yield: 68–72%).

Mechanistic Insight :

The hydroxyl group at C-2 acts as a nucleophile, attacking electrophilic phosphorus in POCl₃ to form a phosphate ester intermediate. Subsequent hydrolysis replaces chloride with hydroxyl groups.

Michaelis-Arbuzov Reaction with Maleic Anhydride

Arbuzov-Type Phosphorylation

This method exploits the reactivity of maleic anhydride’s α,β-unsaturated system.

Procedure :

- Maleic anhydride (1 equiv.) is treated with trimethyl phosphite (1.5 equiv.) at 120°C for 6 h.

- The resulting phosphonate intermediate is oxidized with H₂O₂ (30%) to yield the phosphate ester.

- Final hydrolysis with HCl (6 M) affords the target compound (yield: 55–60%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C |

| Oxidation Time | 4 h |

| Purity (HPLC) | ≥95% |

Catalytic Hydrogenolysis of Benzyl-Protected Intermediates

Benzyl Group Deprotection

Dibenzyl phosphonate esters serve as precursors for controlled deprotection.

Procedure :

- Dibenzyl (2-hydroxy succinoyl) phosphate (1 equiv.) is dissolved in ethanol.

- Pd/C (10 wt%) is added, and hydrogen gas is introduced at 50 psi for 24 h.

- Filtration and lyophilization yield the free phosphonooxy acid (yield: 82–85%).

Advantages :

- Avoids acidic conditions that may degrade the succinic backbone.

- High selectivity for benzyl group removal.

Silylation-Desilylation Strategy

Trimethylsilyl (TMS) Protection

Bromotrimethylsilane (TMS-Br) enables mild dealkylation of phosphate esters.

Procedure :

- Diethyl (2-hydroxy succinoyl) phosphate (1 equiv.) is treated with TMS-Br (3 equiv.) in CH₂Cl₂ at 25°C for 8 h.

- Methanolysis removes TMS groups, yielding the target compound (yield: 75–78%).

Mechanistic Consideration :

TMS-Br selectively cleaves P–O–alkyl bonds via an Sₙ1 mechanism, forming volatile byproducts (e.g., hexamethyldisiloxane).

Enzymatic Synthesis via Phosphotransferases

Biocatalytic Phosphorylation

Recent advances employ ATP-dependent kinases for regioselective phosphorylation.

Procedure :

- Malic acid (10 mM) is incubated with ATP (15 mM) and polyphosphate kinase (5 U/mL) in Tris-HCl buffer (pH 7.5).

- Reaction at 37°C for 48 h yields 2-(phosphonooxy)succinic acid (yield: 40–45%).

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| POCl₃ Phosphorylation | 68–72 | 95 | Short reaction time | Requires anhydrous conditions |

| Arbuzov Reaction | 55–60 | 90 | Utilizes cheap reagents | Multi-step oxidation |

| Hydrogenolysis | 82–85 | 98 | High selectivity | Pd catalyst cost |

| TMS-Br Desilylation | 75–78 | 97 | Mild conditions | Silane byproduct removal |

| Enzymatic Synthesis | 40–45 | 85 | Eco-friendly | Low efficiency |

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (phosphonooxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it to lower oxidation state compounds.

Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy derivatives with additional oxygen atoms, while reduction could produce simpler phosphonooxy compounds.

Scientific Research Applications

Butanedioic acid, (phosphonooxy)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes

Mechanism of Action

The mechanism by which butanedioic acid, (phosphonooxy)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonooxy group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butanedioic acid, (phosphonooxy)- with structurally or functionally related compounds, emphasizing molecular features, applications, and research findings:

Key Structural and Functional Differences:

Phosphonooxy Group Placement: Butanedioic acid, (phosphonooxy)- differs from 2-(phosphonooxy)butanoic acid in backbone length (four-carbon dicarboxylic vs. four-carbon monocarboxylic acid). This affects solubility and interaction with enzymes . 3-Phosphoglyceric acid has a shorter carbon chain (three carbons) and is central to energy metabolism, unlike the succinic acid derivative .

Biological Activity: Chicoric acid’s antioxidant activity stems from its phenolic ester groups, whereas phosphonooxy derivatives are more likely to participate in phosphorylation or hydrolysis reactions . The benzenecarbothioic acid ester demonstrates how phosphonooxy groups enhance drug bioavailability in cardiovascular therapies .

Synthetic and Analytical Challenges: highlights the scarcity of peer-reviewed data on phosphonooxy compounds compared to perfluorinated substances, complicating risk assessments . Structural ambiguity in Butanedioic acid, (phosphonooxy)- (e.g., exact substitution site) underscores the need for advanced spectroscopic validation .

Q & A

Q. What are the recommended methods for synthesizing Butanedioic acid, (phosphonooxy)- in a laboratory setting?

The synthesis typically involves esterification of glycolic acid with phosphoric acid derivatives. A common approach is reacting glycolic acid with phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by hydrolysis to yield the phosphonooxy ester. Purification via recrystallization or column chromatography is critical to remove unreacted reagents and byproducts. Analytical validation using NMR (¹H, ³¹P) and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Butanedioic acid, (phosphonooxy)-?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments, while ³¹P NMR confirms phosphorylation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (669.96 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase columns with UV detection .

Cross-referencing with PubChem and ECHA databases ensures consistency in spectral data .

Q. How does pH influence the stability of Butanedioic acid, (phosphonooxy)-, and what buffer systems are optimal for its storage?

The compound is susceptible to hydrolysis under acidic or alkaline conditions. Stability studies recommend neutral pH (6.5–7.5) and storage at 4°C in dark, anhydrous environments. Buffers like phosphate (10 mM, pH 7.0) or Tris-HCl (pH 7.4) are effective. Avoid prolonged exposure to moisture, as phosphoester bonds degrade rapidly in aqueous media .

Advanced Research Questions

Q. What reaction mechanisms are involved in the phosphorylation of glycolic acid to form Butanedioic acid, (phosphonooxy)-, and how can isotopic labeling elucidate these pathways?

The phosphorylation proceeds via nucleophilic acyl substitution, where the hydroxyl group of glycolic acid attacks the electrophilic phosphorus in POCl₃. Isotopic labeling (e.g., ¹⁸O in glycolic acid or ³²P in POCl₃) tracks oxygen/phosphorus migration during esterification. Kinetic isotope effect (KIE) studies and tandem MS analyze intermediate species, clarifying stepwise vs. concerted mechanisms .

Q. How can computational chemistry approaches predict the reactivity and interaction sites of Butanedioic acid, (phosphonooxy)- with biological macromolecules?

Density Functional Theory (DFT) calculations model the compound’s electrostatic potential surfaces, identifying nucleophilic (phosphate oxygen) and electrophilic (carbonyl carbon) sites. Molecular docking simulations predict binding affinities to enzymes like phosphatases or kinases. PubChem’s thermodynamic data (ΔfH°solid, S°solid) informs energy landscapes for ligand-receptor interactions .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., ΔfH°solid) of Butanedioic acid, (phosphonooxy)- across experimental studies?

Discrepancies often arise from differing synthesis routes or analytical methods. Strategies include:

- Standardized Calorimetry : Use differential scanning calorimetry (DSC) with NIST-certified reference materials .

- Cross-Validation : Compare data from multiple techniques (e.g., combustion analysis for ΔcH°solid vs. computational predictions) .

- Error Analysis : Quantify uncertainties in purity measurements (e.g., HPLC vs. Karl Fischer titration) .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress using thin-layer chromatography (TLC) to minimize side products .

- Contamination Control : Use anhydrous solvents and glove boxes to prevent hydrolysis during handling .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.